Cas no 162157-03-1 ((S)-(4-Isopropyloxazolin-2-yl)ferrocene)

(S)-(4-Isopropyloxazolin-2-yl)ferrocene is a chiral ferrocene-based ligand widely employed in asymmetric catalysis due to its robust structural framework and stereochemical control. The incorporation of an isopropyl-substituted oxazoline ring enhances steric and electronic tuning, making it particularly effective in transition-metal-catalyzed reactions such as asymmetric hydrogenation and C–C bond formations. Its ferrocene backbone ensures stability under diverse reaction conditions while maintaining high enantioselectivity. This ligand is valued for its synthetic versatility, compatibility with various metal centers, and predictable performance in stereoselective transformations. It is commonly utilized in pharmaceutical and fine chemical synthesis, where precise chiral induction is critical.
(S)-(4-Isopropyloxazolin-2-yl)ferrocene structure
162157-03-1 structure
商品名:(S)-(4-Isopropyloxazolin-2-yl)ferrocene
CAS番号:162157-03-1
MF:C16H19FeNO
メガワット:297.173165559769
MDL:MFCD12545961
CID:1341895
PubChem ID:87561248

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 化学的及び物理的性質

名前と識別子

    • (S)-(4-Isopropyloxazolin-2-yl)ferrocene
    • CTK8B2814
    • ANW-41095
    • cyclopenta-1,3-diene,(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide,iron(2+)
    • (4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide
    • [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene
    • cyclopenta-1,3-diene
    • iron(2+)
    • [(4S)-4,5-dihydro-4-(1-Methylethyl)-2-oxazolyl]-Ferrocene
    • Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
    • Iron(2+) cyclopenta-2,4-dien-1-ide (4S)-2-(cyclopenta-2,4-dien-1-ylidene)-4-(propan-2-yl)-1,3-oxazolidin-3-ide (1/1/1)
    • [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene,99%e.e.
    • (S)-(-)-[4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene, min. 98%
    • (S)-(-)-[4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene
    • (S)-(4-Isopropyloxazolin-2-yl)ferrocene>(S)-iPr-Ferrox
    • MDL: MFCD12545961
    • インチ: 1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/t10-;;/m1../s1
    • InChIKey: IRQUXGJAMKFZTN-YQFADDPSSA-N
    • ほほえんだ: [CH]1[CH][CH][CH][CH]1.C1[C@H](C(C)C)N=C([C]2[CH][CH][CH][CH]2)O1.[Fe]

計算された属性

  • せいみつぶんしりょう: 297.08200
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 284
  • トポロジー分子極性表面積: 10.2

じっけんとくせい

  • PSA: 21.59000
  • LogP: 2.29960
  • ひせんこうど: -135° (c 1.0, Ethanol)

(S)-(4-Isopropyloxazolin-2-yl)ferrocene セキュリティ情報

  • ちょぞうじょうけん:under inert gas (nitrogen or Argon) at 2-8°C

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 税関データ

  • 税関コード:2931.90.6000

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0085991-2500mg
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1
2500mg
$274.0 2021-09-02
abcr
AB261486-1g
(S)-(4-Isopropyloxazolin-2-yl)ferrocene, 98%; .
162157-03-1 98%
1g
€131.40 2025-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161066-1G
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1 98%
1g
¥626.90 2023-09-01
TRC
I872998-50mg
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1
50mg
$ 65.00 2022-06-04
ChemScence
CS-0085991-5g
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1
5g
$500.0 2021-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0749-1G
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1 >98.0%(GC)(T)
1g
¥430.00 2024-04-17
ChemScence
CS-0085991-1g
(S)-(4-Isopropyloxazolin-2-yl)ferrocene
162157-03-1
1g
$119.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-296313-1 g
(S)-(4-Isopropyloxazolin-2-yl)ferrocene,
162157-03-1
1g
¥1,339.00 2023-07-10
1PlusChem
1P001TA8-100mg
Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
162157-03-1 98% 99%ee
100mg
$16.00 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSV822-250mg
Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
162157-03-1 95%
250mg
¥151.0 2024-04-23

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 関連文献

(S)-(4-Isopropyloxazolin-2-yl)ferroceneに関する追加情報

Comprehensive Overview of (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1): Properties, Applications, and Innovations

The compound (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1) is a chiral ferrocene derivative that has garnered significant attention in the fields of asymmetric catalysis, material science, and pharmaceutical research. Its unique structural features, combining a ferrocene backbone with an isopropyl-substituted oxazoline moiety, make it a versatile building block for designing chiral ligands and catalysts. This article delves into its molecular characteristics, synthetic pathways, and cutting-edge applications, while addressing trending topics such as green chemistry and sustainable catalysis.

From a structural perspective, (S)-(4-Isopropyloxazolin-2-yl)ferrocene exhibits remarkable stability and stereochemical control, which are critical for enantioselective transformations. The ferrocene unit provides a rigid scaffold, while the oxazoline ring introduces chirality, enabling precise control over reaction outcomes. Researchers frequently explore its role in C-H activation and cross-coupling reactions, which are pivotal in modern organic synthesis. Recent studies highlight its efficacy in palladium-catalyzed reactions, where it outperforms traditional phosphine-based ligands in terms of selectivity and yield.

The synthesis of 162157-03-1 typically involves the condensation of ferrocenecarboxaldehyde with chiral amino alcohols, followed by cyclization to form the oxazoline ring. Optimized protocols emphasize atom economy and low-waste production, aligning with the principles of green chemistry. These methods are often searched by chemists seeking eco-friendly synthetic routes or scalable processes for industrial applications. Notably, the compound’s air and moisture stability simplify handling, making it a practical choice for both academic and industrial laboratories.

In the pharmaceutical sector, (S)-(4-Isopropyloxazolin-2-yl)ferrocene serves as a key intermediate for chiral drug development. Its ability to induce enantioselectivity in catalytic cycles is exploited in the synthesis of bioactive molecules, including antiviral agents and anticancer compounds. This aligns with the growing demand for stereoselective synthesis techniques, a frequently searched topic among medicinal chemists. Additionally, its electrochemical properties are leveraged in sensor technologies and redox-active materials, expanding its utility beyond traditional organic chemistry.

Emerging trends also highlight the compound’s potential in nanotechnology and molecular electronics. Its redox-active ferrocene core facilitates electron transfer processes, making it a candidate for organic semiconductors and energy storage systems. These applications resonate with current searches on renewable energy materials and smart coatings, underscoring its interdisciplinary relevance. Furthermore, computational studies using density functional theory (DFT) provide insights into its electronic structure, aiding the design of next-generation functional materials.

To conclude, (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1) exemplifies the synergy between fundamental research and applied science. Its multifaceted applications—from asymmetric catalysis to advanced materials—address pressing industrial and environmental challenges. As the scientific community prioritizes sustainability and efficiency, this compound continues to inspire innovations across chemistry and materials science, solidifying its status as a cornerstone of modern synthetic methodologies.

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Amadis Chemical Company Limited
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価格 ($):338.0